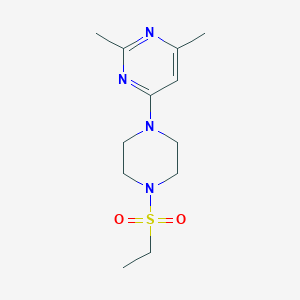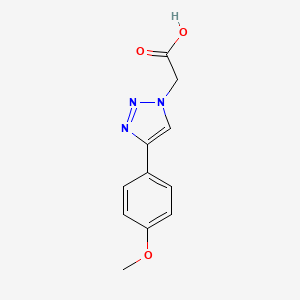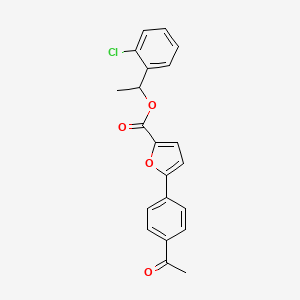
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate, also known as ACEFURATE, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the furanocarboxylic acid ester family and is known for its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is not yet fully understood. However, it is believed to work by modulating various biochemical pathways in the body, including the regulation of oxidative stress, inflammation, and cell signaling pathways.
Biochemical and Physiological Effects:
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. Additionally, it has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent cellular damage. It has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is that it is a relatively stable compound that can be easily synthesized in the laboratory. Additionally, it has been shown to have a wide range of biological activities, which makes it a useful tool for studying various biochemical pathways and disease processes. However, one limitation of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is that it can be difficult to work with due to its low solubility in water.
Orientations Futures
There are many potential future directions for research involving 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate and to identify its potential applications in the treatment of other diseases, such as cancer. Finally, more research is needed to explore the potential advantages and limitations of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate in laboratory experiments, and to identify new methods for synthesizing and working with this compound.
Méthodes De Synthèse
The synthesis of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate involves the reaction between 2-chloroethylphenyl ether and 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with furan-2-carboxylic acid and a base to form the final compound.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Additionally, it has been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO4/c1-13(23)15-7-9-16(10-8-15)19-11-12-20(26-19)21(24)25-14(2)17-5-3-4-6-18(17)22/h3-12,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODDEGMAROPJGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)OC(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)
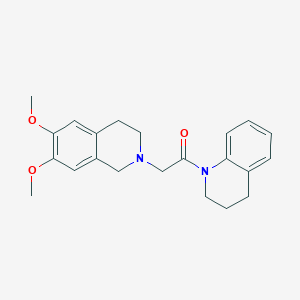
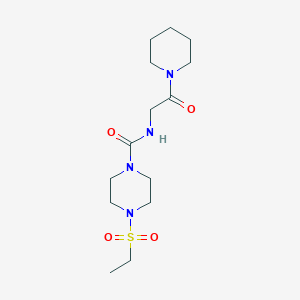

![4-N-[(5-chlorothiophen-2-yl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543190.png)


![N-[2-(2,4-dichlorophenyl)ethyl]-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide](/img/structure/B7543240.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(3-morpholin-4-ylsulfonylphenyl)acetamide](/img/structure/B7543246.png)


